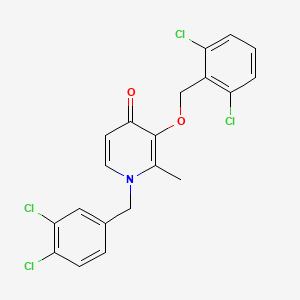![molecular formula C26H46Cl2FeP2Pd+2 B2752752 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) CAS No. 95408-45-0](/img/structure/B2752752.png)
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a coordination complex that features a palladium center coordinated to two chlorine atoms and a ferrocene ligand substituted with two di-tert-butylphosphino groups. This compound is known for its stability and high catalytic activity, making it a valuable catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions .
作用机制
Target of Action
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), also known as PdCl2(dtbpf), is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
PdCl2(dtbpf) facilitates the cross-coupling reactions by acting as a catalyst . It interacts with its targets (the reactants) and accelerates the reaction without being consumed in the process . This results in the formation of the desired products more efficiently and rapidly .
Biochemical Pathways
As a catalyst, PdCl2(dtbpf) is involved in several types of cross-coupling reactions, including the Suzuki, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .
Pharmacokinetics
Its solubility in various solvents such as dichloromethane and chloroform, and partial solubility in acetone, alcohols, tetrahydrofuran, and dioxane , can impact its availability in reactions.
Result of Action
The result of PdCl2(dtbpf)'s action is the efficient and rapid formation of the desired products in the reactions it catalyzes . For example, in Suzuki-cross coupling reactions, it facilitates the reaction of aromatic halides with methyliminodiacetic acid derivatives .
Action Environment
The action of PdCl2(dtbpf) can be influenced by various environmental factors. For instance, it is air-stable , which means it can maintain its catalytic activity in the presence of air. Its storage temperature (−20°C) can also impact its stability . Furthermore, the choice of solvent can affect its solubility and, consequently, its efficacy in catalyzing reactions .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) can be synthesized by reacting 1,1-bis(di-tert-butylphosphino)ferrocene with palladium(II) chloride. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is obtained as a dark purple crystalline solid . The reaction can be represented as follows:
1,1-bis(di-tert-butylphosphino)ferrocene+PdCl2→Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes using larger reaction vessels, efficient mixing, and controlled temperature conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) primarily undergoes catalytic reactions, particularly in cross-coupling reactions. These include:
Suzuki Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of aryl halides with alkenes.
Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.
Common Reagents and Conditions
Suzuki Coupling: Aryl boronic acids, bases such as potassium carbonate, and solvents like toluene or ethanol.
Heck Reaction: Aryl halides, alkenes, bases such as triethylamine, and solvents like N,N-dimethylformamide.
Sonogashira Coupling: Aryl halides, terminal alkynes, bases such as triethylamine, and solvents like tetrahydrofuran.
Major Products
Suzuki Coupling: Biaryl compounds.
Heck Reaction: Substituted alkenes.
Sonogashira Coupling: Aryl alkynes.
科学研究应用
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of pharmaceuticals and fine chemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of biologically active molecules and potential drug candidates
相似化合物的比较
Similar Compounds
- Dichloro[1,1-bis(diphenylphosphino)ferrocene]palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]nickel(II)
Uniqueness
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is unique due to its high stability and catalytic efficiency in a wide range of cross-coupling reactions. The presence of the di-tert-butylphosphino groups enhances the electron-donating ability of the ligand, improving the reactivity of the palladium center .
属性
CAS 编号 |
95408-45-0 |
|---|---|
分子式 |
C26H46Cl2FeP2Pd+2 |
分子量 |
653.8 g/mol |
IUPAC 名称 |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphanium;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2 |
InChI 键 |
LZWLLMFYVGUUAL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
规范 SMILES |
CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.Cl[Pd]Cl.[Fe+2] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2752674.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
![tert-butylN-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamatehydrochloride](/img/structure/B2752686.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)

![2,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2752690.png)
